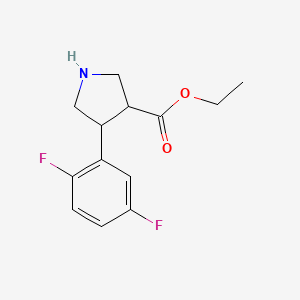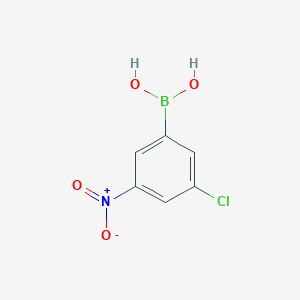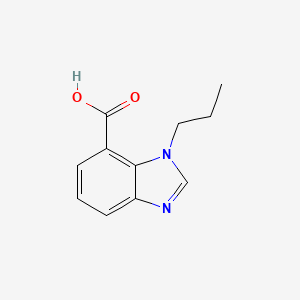![molecular formula C10H10Cl2FNO4S B13626435 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H10Cl2FNO4S
Preparation Methods
The synthesis of 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride involves several steps. One common method includes the reaction of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding sulfonic acid and fluoride ion.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and organic solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride has several scientific research applications:
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by covalently modifying the active site of the enzyme, thereby preventing its normal function. The molecular pathways involved in its action are still under investigation, but it is believed to interfere with key biochemical processes within cells .
Comparison with Similar Compounds
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
4-(Dimethylcarbamoyl)phenylsulfonyl fluoride: Another sulfonyl fluoride compound with similar reactivity but different substitution patterns on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10Cl2FNO4S |
|---|---|
Molecular Weight |
330.16 g/mol |
IUPAC Name |
3,5-dichloro-4-[2-(dimethylamino)-2-oxoethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C10H10Cl2FNO4S/c1-14(2)9(15)5-18-10-7(11)3-6(4-8(10)12)19(13,16)17/h3-4H,5H2,1-2H3 |
InChI Key |
GUYRBUJRTCTMOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)






![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)


